2-(Chloromethyl)pyrimidin-1-ium-1-olate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-oxidopyrimidin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-5-7-2-1-3-8(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXXFUHHJBPEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C([N+](=C1)[O-])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloromethyl Pyrimidin 1 Ium 1 Olate and Analogous Pyrimidinium 1 Olates
Strategies for the Construction of the Pyrimidine (B1678525) Ring System
The formation of the fundamental pyrimidine ring is the cornerstone of the synthesis. Various methods have been developed, primarily involving the condensation of two acyclic fragments.
Cyclocondensation Reactions of Acyclic Precursors
The most prevalent and versatile method for pyrimidine ring synthesis is the cyclocondensation of a three-carbon component with an N-C-N fragment. cdnsciencepub.com This approach, often referred to as the Principal Synthesis, allows for the introduction of a wide array of substituents on the pyrimidine ring.
A classic example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.net To synthesize a precursor for 2-(chloromethyl)pyrimidin-1-ium-1-olate, such as 2-methylpyrimidine (B1581581), one could employ the reaction between an appropriate β-dicarbonyl compound and acetamidine. The general mechanism involves the initial formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.
The following table summarizes representative cyclocondensation reactions for the synthesis of 2-substituted pyrimidines.
| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Catalyst/Conditions | 2-Substituted Pyrimidine Product | Yield (%) | Reference |
| Malondialdehyde | Acetamidine | Not specified | 2-Methylpyrimidine | Not specified | researchgate.net |
| Acetylacetone | Guanidine | Not specified | 2-Amino-4,6-dimethylpyrimidine | Not specified | bu.edu.eg |
| Ethyl Acetoacetate | Urea | YbCl₃, solvent-free | 4-Methylpyrimidin-2(1H)-one | Not specified | cdnsciencepub.com |
| Various β-keto esters | Amidines | Ultrasound irradiation | 4-Pyrimidinols | Good to Excellent | organic-chemistry.org |
This table presents examples of cyclocondensation reactions to form the pyrimidine ring, a key step in the synthesis of the target compound.
Multicomponent reactions, which involve the one-pot reaction of three or more starting materials, have also emerged as a powerful tool for constructing substituted pyrimidines, often with high efficiency and atom economy. mdpi.com
Ring Transformations and Rearrangement Pathways
While less common for the de novo synthesis of simple pyrimidines, ring transformation reactions can serve as a route to more complex or uniquely substituted pyrimidine systems. These transformations can involve the conversion of other heterocyclic rings, such as pyridazines or triazines, into the pyrimidine framework upon reaction with suitable reagents. wur.nl For instance, the reaction of certain N-alkylpyrimidinium salts with nucleophiles can lead to ring-opening and subsequent re-closure to form a different pyrimidine derivative. wur.nl However, specific examples leading directly to 2-substituted pyrimidin-1-olates via this pathway are not extensively documented. Photochemical rearrangements of other heterocyclic N-oxides, such as pyridazine (B1198779) N-oxides, have been shown to lead to ring contraction, forming pyrazole (B372694) or furan (B31954) derivatives, indicating the potential for complex molecular reorganizations. researchgate.net
Introduction and Modification of the Chloromethyl Moiety
A plausible synthetic route to this compound involves the initial synthesis of 2-methylpyrimidine 1-oxide, followed by side-chain chlorination. The direct introduction of a chloromethyl group onto the pyrimidine ring is challenging.
A well-established method for the functionalization of a methyl group adjacent to a heteroaromatic N-oxide is the Boekelheide rearrangement. wikipedia.orgacs.org This reaction typically involves treating the N-oxide with an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride, which leads to the formation of an acetoxymethyl or hydroxymethyl group at the α-position. wikipedia.orgresearchgate.netnih.gov This functionalized methyl group can then be converted to a chloromethyl group using standard chlorinating agents like thionyl chloride or phosphoryl chloride.
Alternatively, direct chlorination of the methyl group on the N-oxide can be achieved. While specific literature on the direct chlorination of 2-methylpyrimidine 1-oxide is scarce, analogous reactions on similar heterocyclic systems are well-documented. For instance, 2-picoline-N-oxide (2-methylpyridine-N-oxide) can be converted to 2-(chloromethyl)pyridine (B1213738) using reagents such as phosphoryl chloride or phosgene. researchgate.netgoogle.com Radical chlorination using agents like N-chlorosuccinimide (NCS) is also a viable method for the side-chain chlorination of alkyl-substituted heteroaromatics. google.comorganic-chemistry.orgresearchgate.net
Formation of the Pyrimidinium-1-olate Zwitterionic System
The defining feature of the target molecule is the pyrimidinium-1-olate zwitterionic system, which is formed by the N-oxidation of the pyrimidine ring. This transformation is typically achieved by treating the parent pyrimidine with a peroxy acid.
The N-oxidation of substituted pyrimidines can be sensitive to the nature and position of the substituents. Electron-donating groups generally facilitate N-oxidation. For the synthesis of the precursor to the target molecule, the N-oxidation of 2-methylpyrimidine is a key step. Research has shown that 2-methylpyrimidine can be successfully N-oxidized to yield 2-methylpyrimidine 1-oxide. cdnsciencepub.com
The following table details the reaction conditions for the N-oxidation of 2-substituted pyrimidines.
| Pyrimidine Substrate | Peroxyacid Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Methylpyrimidine | Peracetic Acid | Acetic Acid | 20-25 | 24 | 2-Methylpyrimidine 1-oxide | 35 | cdnsciencepub.com |
| 2-Methylpyrimidine | m-CPBA | Acetonitrile | 60-65 | 24 | 2-Methylpyrimidine 1-oxide | 29 | cdnsciencepub.com |
| 2-Aminopyrimidine | Peracetic Acid | Acetic Acid | 20-25 | 24 | 2-Aminopyrimidine 1-oxide | 45 | cdnsciencepub.com |
| 2-Aminopyrimidine | m-CPBA | Acetonitrile | 60-65 | 24 | 2-Aminopyrimidine 1-oxide | 38 | cdnsciencepub.com |
This table provides experimental conditions for the N-oxidation of 2-substituted pyrimidines, a crucial step in forming the pyrimidinium-1-olate system. m-CPBA refers to meta-chloroperoxybenzoic acid.
The choice of oxidizing agent and reaction conditions can significantly impact the yield of the desired N-oxide, with peracetic acid generally providing higher yields for pyrimidine N-oxides compared to m-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.com
Modern Approaches in Synthesis, including Green Chemistry Methodologies
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These "green chemistry" principles can be applied to the synthesis of this compound and its analogues.
For the construction of the pyrimidine ring, green methodologies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in cyclocondensation reactions. mdpi.com
Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol, reduces waste and hazards. wur.nlnih.gov
Catalysis: The use of reusable catalysts, such as solid acids or bases, can improve the efficiency and sustainability of the synthesis. wur.nl
In the N-oxidation step, greener approaches focus on using safer oxidizing agents and catalytic systems. For example, the use of hydrogen peroxide with a catalyst is a more environmentally friendly alternative to traditional peroxyacids. tamu.edu
Electronic Structure and Aromaticity of Pyrimidinium 1 Olates
Theoretical Frameworks for Characterizing Mesoionic Compounds
Mesoionic compounds are planar heterocyclic betaines that cannot be represented by a single covalent structure and possess a dipole moment. iajesm.in They are typically categorized into Type A and Type B, based on the arrangement of heteroatoms and the origin of electrons in the conjugated system. iajesm.inresearchgate.net Pyrimidinium-1-olates fall under the broad class of mesoionic compounds, which are characterized by the delocalization of positive and negative charges within the molecular framework. researchgate.net
The theoretical understanding of these compounds has evolved, with early definitions emphasizing their aromatic character as a resonance hybrid of dipolar structures. ias.ac.in More contemporary frameworks, supported by computational studies, define them as planar five-membered heterocyclic betaines with specific electronic distributions in their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) regions. iajesm.in Theoretical approaches like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze their electronic properties and classify them. researchgate.net
Key Characteristics of Mesoionic Compounds:
Planar, cyclic structures.
Significant charge separation, leading to large dipole moments.
Delocalized pi-electron systems.
Cannot be represented by a single classical valence structure.
Quantum Chemical Calculations of Electronic Distribution and Charge Delocalization
Quantum chemical calculations are indispensable for elucidating the electronic landscape of pyrimidinium-1-olates. Methods like Density Functional Theory (DFT) are powerful tools for studying the electronic properties of such molecules. researchgate.netacs.org These calculations provide detailed information on electron density distribution, charge delocalization, and the energies of molecular orbitals (HOMO and LUMO).
For mesoionic compounds, these calculations reveal a significant separation of charge, with distinct positive and negative regions within the molecule. iajesm.in The distribution of electron density and the nature of the chemical bonds can be analyzed using frameworks like QTAIM. researchgate.net This analysis helps in understanding the covalent and ionic character of the bonds within the heterocyclic ring.
Below is a table summarizing typical electronic properties of mesoionic compounds derived from quantum chemical calculations, which can be considered representative for a pyrimidinium-1-olate system.
| Property | Typical Calculated Value Range | Significance |
| HOMO-LUMO Gap (eV) | 2.5 - 4.5 | Indicates the chemical reactivity and the energy of electronic transitions. |
| Dipole Moment (D) | 4 - 8 D | Confirms the significant charge separation characteristic of mesoionic compounds. ias.ac.in |
| Polarizability (a.u.) | 100 - 200 | Measures the deformability of the electron cloud under an electric field. |
Note: These values are representative for mesoionic compounds and may vary for specific derivatives.
Aromaticity Indices and Criteria Applied to the Pyrimidinium-1-olate System
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. libretexts.org For heterocyclic systems like pyrimidinium-1-olates, several criteria and indices are used to quantify their aromatic character.
Hückel's Rule: The foundational rule for aromaticity requires a planar, cyclic, fully conjugated system with (4n+2) π-electrons. wikipedia.org Pyrimidine (B1678525) itself is considered aromatic, with 6 π-electrons. libretexts.orgkhanacademy.org The aromaticity of pyrimidinium-1-olates is more complex due to their mesoionic nature.
Magnetic Criteria (NICS): Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. researchgate.net It is calculated at the center of the ring (NICS(0)) or above it (NICS(1)). Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For some mesoionic compounds, NICS calculations have suggested that the mesoionic ring itself may not be strongly aromatic. researchgate.net
Geometric Criteria (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure. It evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.
The following table provides a conceptual overview of how these indices might be applied to a pyrimidinium-1-olate ring.
| Aromaticity Index | Expected Trend for Aromatic Character | Application to Pyrimidinium-1-olate |
| NICS(1)zz | Negative value | Provides a measure of the induced magnetic field, which is a hallmark of aromatic ring currents. researchgate.net |
| HOMA | Value approaching 1 | Assesses the degree of bond length equalization, a structural consequence of electron delocalization in aromatic systems. |
| PDI | Low value | The π-electron delocalization index (PDI) also quantifies the extent of electron sharing and delocalization within the ring. researchgate.net |
Tautomerism and Isomeric Forms in the Pyrimidinium-1-olate Scaffold
Tautomerism, the interconversion of structural isomers through proton migration, is a significant phenomenon in heterocyclic chemistry. nih.govnih.gov The pyrimidinium-1-olate scaffold can potentially exist in different tautomeric forms. For instance, in related pyrimidone structures, keto-enol tautomerism is a well-studied process. chemicalbook.comyoutube.comyoutube.com
The stability of different tautomers can be influenced by factors such as the solvent and the presence of substituents. chemicalbook.com Quantum chemical calculations are often used to determine the relative energies of different tautomers and the energy barriers for their interconversion. chemicalbook.com For the pyrimidinium-1-olate system, potential tautomeric equilibria could involve the migration of a proton between the exocyclic oxygen and a nitrogen atom of the ring, leading to different isomeric forms with distinct electronic structures and chemical properties. The study of such equilibria is crucial for a complete understanding of the compound's behavior in different chemical environments.
Reactivity and Mechanistic Investigations of 2 Chloromethyl Pyrimidin 1 Ium 1 Olate
Reactivity of the Chloromethyl Group: Nucleophilic Substitution, Elimination, and Subsequent Transformations
The chloromethyl group attached to the electron-deficient pyrimidinium ring is anticipated to be highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of the adjacent ring system polarizes the C-Cl bond, making the methylene (B1212753) carbon an excellent electrophilic center.
Nucleophilic Substitution:
The primary reaction pathway for the chloromethyl group is expected to be nucleophilic substitution, likely proceeding through an SN2 mechanism. libretexts.orgyoutube.com This involves the direct displacement of the chloride ion by a nucleophile in a single, concerted step. libretexts.org A wide variety of nucleophiles are expected to react readily with this substrate. The rate of these reactions would depend on the strength of the C-X bond, with weaker bonds leading to faster reactions. savemyexams.com
Table 1: Predicted Products of Nucleophilic Substitution with 2-(Chloromethyl)pyrimidin-1-ium-1-olate
| Nucleophile (Nu⁻) | Predicted Product | Reaction Type |
| Hydroxide (OH⁻) | 2-(Hydroxymethyl)pyrimidin-1-ium-1-olate | SN2 |
| Alkoxides (RO⁻) | 2-(Alkoxymethyl)pyrimidin-1-ium-1-olate | SN2 |
| Amines (RNH₂) | 2-(Aminomethyl)pyrimidin-1-ium-1-olate salts | SN2 |
| Thiols (RS⁻) | 2-(Thioether)pyrimidin-1-ium-1-olate | SN2 |
| Cyanide (CN⁻) | 2-(Cyanomethyl)pyrimidin-1-ium-1-olate | SN2 |
The SN2 mechanism results in an inversion of stereoconfiguration at the electrophilic carbon. libretexts.org The bimolecular nature of the SN2 reaction means its rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org
In some cases, particularly with bulky nucleophiles or under conditions that favor carbocation formation (polar, protic solvents), an SN1 mechanism might compete. This pathway involves a two-step process: the initial slow departure of the leaving group to form a carbocation intermediate, followed by a rapid attack by the nucleophile. libretexts.org
Elimination and Subsequent Transformations:
Under the influence of a strong, sterically hindered base, an elimination reaction (E2) could occur, leading to the formation of a highly reactive exocyclic methylene intermediate. This intermediate could then undergo further transformations, such as polymerization or reaction with other species present in the medium.
Subsequent transformations of the initially formed substitution products are also plausible. For instance, the alcohol derivative formed from hydrolysis could be oxidized to the corresponding aldehyde, a versatile synthetic intermediate.
Cycloaddition Reactions of the Mesoionic Pyrimidinium-1-olate System (e.g., [3+3] and [4+2] Cycloadditions)
The mesoionic pyrimidinium-1-olate ring possesses a delocalized π-system that can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic frameworks. Based on analogous systems like pyridine (B92270) N-oxides and other mesoionic compounds, both [3+3] and [4+2] cycloadditions are conceivable. rsc.orgarkat-usa.org
[4+2] Cycloadditions (Diels-Alder type):
The pyrimidinium-1-olate can act as a diene component in Diels-Alder reactions. The reactivity in these cycloadditions is sensitive to both steric and electronic effects. youtube.com Novel organofullerenes have been prepared through [4+2] cycloaddition reactions of pyrimidine (B1678525) o-quinodimethanes with C60. researchgate.net
Table 2: Predicted [4+2] Cycloaddition Reactions
| Dienophile | Expected Product Class |
| Electron-deficient alkenes (e.g., maleic anhydride) | Bicyclic adducts |
| Alkynes (e.g., dimethyl acetylenedicarboxylate) | Bicyclic adducts with subsequent rearrangement potential |
1,3-Dipolar Cycloadditions:
The N-oxide functionality can also allow the pyrimidinium-1-olate to act as a 1,3-dipole, particularly upon thermal or photochemical activation. This reactivity is well-documented for pyridine N-oxides. arkat-usa.org These reactions provide access to a variety of five-membered heterocyclic rings.
Thermal and Photochemical Ring-Opening Reactions (e.g., Formation of Ketenes and Ketenimines)
Mesoionic pyrimidinium-olates are known to undergo characteristic rearrangements under thermal or photochemical conditions. researchgate.net These reactions often involve electrocyclic ring-opening, a process governed by the principles of orbital symmetry. unl.ptmdpi.com
Photochemical Rearrangements:
Upon irradiation with UV light, mesoionic pyrimidinium-olates can rearrange to form bis(β-lactam) structures. researchgate.net This process is thought to proceed through a valence isomerization. However, the rigidity of fused aromatic systems can prevent such rearrangements. researchgate.net The photochemical behavior is dependent on the excited state involved; for many aromatic N-oxides, the excited singlet state leads to isomerizations and rearrangements, while the triplet state is responsible for deoxygenation. wur.nl
Thermal Ring-Opening:
Thermal ring-opening of related heterocyclic systems can lead to the formation of highly reactive intermediates like ketenes or ketenimines. For example, the thermal ring-opening of benzocyclobutene produces an unstable ortho-quinodimethane, which can be trapped by a dienophile. The efficiency of such ring-openings can be influenced by substituents on the ring.
The specific products of thermal and photochemical reactions of this compound would depend on the reaction conditions and the stability of the resulting intermediates.
Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring
The electronic nature of the pyrimidinium-1-olate ring allows for both electrophilic and nucleophilic reactions, with the regioselectivity being a key consideration.
Electrophilic Substitution:
Analogous to pyridine-N-oxide, the pyrimidinium-1-olate ring is activated towards electrophilic substitution. bhu.ac.inchemtube3d.com The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the C4 and C6 positions. Therefore, electrophiles are expected to attack preferentially at these positions. youtube.com
Table 3: Predicted Regioselectivity of Electrophilic Attack
| Electrophile | Reagents | Predicted Position of Attack |
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | C4 and C6 |
| Halonium ion (X⁺) | X₂/Lewis Acid | C4 and C6 |
| Sulfonyl group (SO₃) | Fuming H₂SO₄ | C4 and C6 |
Nucleophilic Attack:
The positively charged pyrimidinium ring is inherently susceptible to nucleophilic attack. Nucleophiles can add to the ring, leading to the formation of dihydropyrimidine (B8664642) derivatives or even ring-opening and transformation products. acs.orgacs.orgnih.gov The quaternized nitrogen atom enhances the reactivity of the pyrimidine ring towards nucleophiles. thieme-connect.com In pyridinium (B92312) salts, nucleophilic addition often occurs at the C2 or C6 positions. acs.orgnih.gov For this compound, the C4 and C6 positions are the most likely sites for nucleophilic attack on the ring, competing with substitution at the chloromethyl group.
The outcome of the reaction with a nucleophile—substitution at the chloromethyl group versus addition to the ring—will depend on the nature of the nucleophile, the solvent, and the reaction temperature.
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition metal catalysis offers a powerful platform for the functionalization of heterocyclic compounds. youtube.com While specific studies on this compound are lacking, the reactivity of related halo-pyrimidines and pyrimidine derivatives in cross-coupling reactions provides a strong basis for predicting its behavior. researchgate.netyoutube.com
The chloromethyl group can be considered an equivalent of a halomethyl group, which can participate in cross-coupling reactions. Furthermore, the pyrimidine ring itself can be functionalized. Pyridine- and pyrimidine-sulfinates, for example, are effective partners in Suzuki-Miyaura cross-coupling reactions, serving as alternatives to the more challenging boronic acids. tcichemicals.com
Table 4: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst (Example) | Expected Reaction Type | Product Class |
| Arylboronic acid | Pd(PPh₃)₄ | Suzuki Coupling | 2-(Arylmethyl)pyrimidin-1-ium-1-olate |
| Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Sonogashira Coupling | 2-(Alkynylmethyl)pyrimidin-1-ium-1-olate |
| Organostannane | Pd(PPh₃)₄ | Stille Coupling | 2-(Aryl/Alkyl-methyl)pyrimidin-1-ium-1-olate |
| Organozinc reagent | Pd(dba)₂ | Negishi Coupling | 2-(Aryl/Alkyl-methyl)pyrimidin-1-ium-1-olate |
These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The development of such protocols would significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of carbon-based substituents.
Derivatization and Functionalization Strategies of the 2 Chloromethyl Pyrimidin 1 Olate Scaffold
Modifications at the Chloromethyl Position for Scaffold Diversification
The chloromethyl group at the C2 position of the pyrimidin-1-olate ring serves as a highly reactive electrophilic site, making it a prime target for nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a wide array of functional groups, thereby enabling extensive scaffold diversification.
The carbon-chlorine bond is readily displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. These reactions are typically performed under standard nucleophilic substitution conditions and provide a straightforward route to a diverse library of derivatives.
Key Nucleophilic Substitution Reactions:
With O-Nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy moieties, respectively. These reactions often proceed in the presence of a base to generate the corresponding alkoxide or phenoxide, which then displaces the chloride ion.
With N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be employed to form aminomethyl derivatives. These compounds are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.
With S-Nucleophiles: Thiols and thiophenols react readily to yield thioether derivatives. These sulfur-containing compounds can exhibit unique biological activities and coordination properties.
With C-Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can be used to form new carbon-carbon bonds, allowing for the extension of the carbon framework.
The table below summarizes representative examples of nucleophilic substitution reactions at the chloromethyl position of analogous heterocyclic systems.
| Nucleophile | Reagent Example | Product Functional Group |
| Oxygen | Sodium Methoxide | Methoxymethyl |
| Nitrogen | Piperidine | Piperidinomethyl |
| Sulfur | Sodium Thiophenoxide | Phenylthiomethyl |
| Carbon | Sodium Cyanide | Cyanomethyl |
These transformations are fundamental to exploring the structure-activity relationships of novel compounds derived from the 2-(chloromethyl)pyrimidin-1-olate scaffold.
Functionalization of the Pyrimidine (B1678525) Ring by Direct Methods (e.g., C-H Functionalization)
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom-economical approach to modify heterocyclic cores without the need for pre-functionalization. For the 2-(chloromethyl)pyrimidin-1-olate scaffold, the pyrimidine ring possesses C-H bonds that can be targeted for direct modification. The N-oxide functionality plays a crucial role in these transformations, as it can modulate the electronic properties of the ring and act as a directing group.
Recent advancements in photoredox catalysis have enabled the C-H functionalization of N-heterocycle N-oxides. These methods often involve the generation of highly reactive radical intermediates that can engage in C-C or C-heteroatom bond formation.
Strategies for Direct C-H Functionalization:
Photocatalytic Alkylation: Using an acridinium (B8443388) photoredox catalyst in conjunction with pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) precursors, the alkylation of unactivated C(sp³)–H bonds can be achieved. acs.orgnih.govnih.govacs.org This approach allows for the introduction of various alkyl groups onto the pyrimidine ring.
Palladium-Catalyzed Alkenylation and Arylation: Palladium catalysts have been successfully employed for the ortho-alkenylation and arylation of pyridine N-oxides. acs.org These methods provide a direct route to introduce unsaturated moieties at positions adjacent to the N-oxide.
The table below illustrates potential C-H functionalization reactions on the pyrimidine ring, based on methodologies developed for analogous N-heterocycle N-oxides.
| Reaction Type | Catalyst/Reagents | Functional Group Introduced |
| Alkylation | Acridinium Photocatalyst / Pyridine N-oxide (HAT) | Alkyl |
| Alkenylation | Pd Catalyst / Alkene | Alkenyl |
| Arylation | Pd Catalyst / Arene | Aryl |
These direct functionalization methods provide efficient pathways to novel derivatives that would be challenging to access through traditional synthetic routes.
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidinium-1-olate Moiety
The 2-(chloromethyl)pyrimidin-1-olate scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The reactive chloromethyl group can participate in intramolecular cyclization reactions with a nucleophilic center introduced elsewhere on the scaffold or on a reacting partner. This strategy leads to the formation of bicyclic and polycyclic structures with diverse pharmacological and material properties.
The fusion of a pyrimidine ring with other heterocyclic systems can significantly alter the biological and physical properties of the resulting molecule. orientjchem.org
Approaches to Fused Heterocyclic Systems:
Intramolecular Cyclization: By first modifying the chloromethyl group with a nucleophile that contains an additional reactive site, subsequent intramolecular cyclization can be induced. For example, reaction with an amino-thiol could pave the way for the formation of a thiazolo[3,2-a]pyrimidinium derivative.
Cycloaddition Reactions: While less common for this specific scaffold, the pyrimidine ring can in principle participate in cycloaddition reactions under specific conditions to form fused systems.
The following table presents hypothetical examples of fused heterocyclic systems that could be synthesized from the 2-(chloromethyl)pyrimidin-1-olate scaffold.
| Fused Ring System | Synthetic Strategy | Potential Precursor |
| Thiazolo[3,2-a]pyrimidinium | Intramolecular Nucleophilic Substitution | 2-((2-aminoethyl)thio)methyl)pyrimidin-1-olate |
| Imidazo[1,2-a]pyrimidinium | Intramolecular Nucleophilic Substitution | 2-((2-aminoethyl)amino)methyl)pyrimidin-1-olate |
The construction of these fused systems represents a significant step in the creation of complex and potentially bioactive molecules.
Preparation of Precursor Molecules for Advanced Synthetic Transformations
The 2-(chloromethyl)pyrimidin-1-olate scaffold is not only a target for direct derivatization but also a valuable precursor for more complex synthetic transformations. The inherent reactivity of its functional groups allows it to be converted into other key intermediates for multi-step syntheses.
The chloromethyl group, in particular, can be transformed into a variety of other functionalities that can then be used in subsequent reactions.
Transformations into Advanced Precursors:
Conversion to Aldehydes: The chloromethyl group can be oxidized to an aldehyde functionality. This transformation opens up a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and additions of organometallic reagents.
Formation of Phosphonium (B103445) Salts: Reaction with triphenylphosphine (B44618) yields a phosphonium salt, which is a key reagent in the Wittig reaction for the synthesis of alkenes.
Conversion to Other Halomethyl Groups: The chloride can be exchanged for other halogens, such as iodide, to enhance reactivity in certain coupling reactions.
This table highlights the conversion of the chloromethyl group into other functional groups, thereby preparing the scaffold for more advanced synthetic applications.
| Target Functional Group | Reagents | Subsequent Application |
| Aldehyde | Oxidation (e.g., with DMSO) | Wittig Reaction, Reductive Amination |
| Phosphonium Salt | Triphenylphosphine | Wittig Reaction |
| Iodomethyl | Sodium Iodide (Finkelstein reaction) | Enhanced Nucleophilic Substitution |
By leveraging these transformations, the 2-(chloromethyl)pyrimidin-1-olate scaffold can serve as a versatile starting material for the synthesis of a wide range of complex molecular architectures.
Spectroscopic and Diffraction Based Characterization Methodologies for Pyrimidinium 1 Olates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For pyrimidinium-1-olates, NMR provides crucial information about the arrangement of atoms and the electronic environment within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide data on the chemical environment of hydrogen and carbon atoms, respectively. youtube.com
In the context of pyrimidinium-1-olates, the chemical shifts (δ) in ¹H NMR spectra are indicative of the electron density around the protons. For instance, protons on the pyrimidine (B1678525) ring are typically observed in the aromatic region of the spectrum. researchgate.net The presence of the N-olate group and the chloromethyl substituent at the 2-position significantly influences the chemical shifts of the ring protons. Protons closer to the electron-withdrawing chloromethyl group and the positively charged nitrogen atom are expected to be deshielded and appear at a higher chemical shift (downfield). cdnsciencepub.com
Similarly, ¹³C NMR spectroscopy provides the chemical shifts of the carbon atoms in the molecule. chemicalbook.com The carbon of the chloromethyl group will have a characteristic shift, and the carbons within the pyrimidine ring will exhibit distinct signals based on their position relative to the nitrogen atoms and the substituents. nih.gov The chemical shifts in both ¹H and ¹³C NMR are measured in parts per million (ppm). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Chloromethyl)pyrimidin-1-ium-1-olate (Note: This table is predictive and based on analogous structures. Actual values may vary.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CH₂Cl | ~4.5 - 5.0 | ~45 - 55 |
| Ring Protons/Carbons | ~7.5 - 9.0 | ~120 - 160 |
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on the pyrimidine ring, helping to establish their relative positions. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is invaluable for assigning the carbon spectrum based on the already assigned proton spectrum. For example, the proton signal of the chloromethyl group would correlate with its carbon signal in the HSQC spectrum. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the entire molecular framework. For instance, it would show correlations between the protons of the chloromethyl group and the C2 carbon of the pyrimidine ring, as well as adjacent ring carbons. science.gov
These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. nih.govspringernature.com
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the deduction of its molecular formula. acs.org The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electrospray ionization (ESI), provides clues about the compound's structure. For example, the loss of a chloromethyl radical or a chloride ion would be expected fragmentation pathways.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Ion Peak [M]⁺ | Corresponds to the exact mass of C₅H₅ClN₂O |
| Major Fragmentation Peaks | Loss of Cl, CH₂Cl, CO |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comnih.gov The absorption of infrared radiation or the scattering of laser light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. youtube.com These techniques are particularly useful for identifying functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C=C, C=N, and C-Cl bonds, as well as the N-O bond of the olate group. researchgate.netnih.gov The vibrational frequencies of the pyrimidine ring can provide information about its substitution pattern. acs.orgnih.gov For instance, the C-Cl stretching vibration would appear in a specific region of the spectrum, confirming the presence of the chloromethyl group.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: This table is predictive and based on analogous structures. Actual values may vary.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (CH₂) | 2850 - 2960 |
| C=N and C=C ring stretch | 1400 - 1650 |
| N-O stretch | 1200 - 1300 |
| C-Cl stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. acs.orgjackwestin.com The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems. researchgate.net
Pyrimidinium-1-olates, containing an aromatic pyrimidine ring, are expected to exhibit characteristic UV-Vis absorption bands. rsc.orgrsc.org The electronic transitions are typically π → π* and n → π* transitions. unl.eduresearchgate.net The position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the substituents on the pyrimidine ring. The chloromethyl group and the N-olate functionality will affect the energy levels of the molecular orbitals and thus the absorption spectrum. nih.govnih.gov
Table 4: Predicted UV-Vis Absorption Data for this compound (Note: This table is predictive and based on analogous structures. Actual values may vary.)
| Transition Type | Predicted λmax (nm) |
|---|---|
| π → π | ~200 - 280 |
| n → π | ~270 - 350 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netacs.org By diffracting X-rays through a single crystal of the compound, one can determine the positions of individual atoms, bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrimidine ring, the conformation of the chloromethyl group relative to the ring, and the details of the N-olate geometry. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding or π-π stacking, that are present in the solid state.
Table 5: Illustrative X-ray Crystallographic Parameters for a Pyrimidinium-1-olate (Note: This table is illustrative and does not represent actual data for the specific compound.)
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 105° |
| Bond Length (N-O) | ~1.35 Å |
| Bond Angle (C-N-O) | ~118° |
Applications of Pyrimidinium 1 Olates in Contemporary Chemical Science
Role as Versatile Synthetic Intermediates and Building Blocks8.2. Development of Advanced Organic Catalysts and Reagents8.3. Exploration in Materials Science (e.g., Ionic Liquids and Supramolecular Assemblies)8.4. Principles of Ligand Design for Molecular Interactions
This approach will allow for a scientifically accurate and detailed article based on published research, complete with data tables and detailed findings as requested, while respecting the user's structural requirements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Chloromethyl)pyrimidin-1-ium-1-olate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves functionalization of pyrimidine derivatives via chloromethylation. Key steps include:
- Nucleophilic substitution : Reacting pyrimidinone derivatives with chloromethylating agents (e.g., chloromethyl ethers or chloromethyl halides) under controlled pH (~7–9) to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperature (50–80°C) balances reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is critical to isolate the zwitterionic product .
Q. How is this compound characterized structurally, and what techniques validate its purity?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the zwitterionic structure, confirming the chloromethyl group position and charge distribution. Space group assignments (e.g., monoclinic P21/c) and bond-length analysis (C-Cl ~1.79 Å) are critical .
- NMR spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for CH2Cl; pyrimidine protons δ 7.0–8.5 ppm) and ¹³C NMR (δ 40–45 ppm for CH2Cl) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ fragments) .
Q. What are the common reactivity patterns of the chloromethyl group in this compound?
- Methodological Answer : The chloromethyl group undergoes:
- Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form modified pyrimidine derivatives. Kinetic studies recommend using a 1.5–2.0 molar excess of nucleophile in DMF at 60°C .
- Elimination reactions : Under basic conditions (e.g., K2CO3 in DMSO), β-elimination may form vinylpyrimidine byproducts, requiring careful pH monitoring .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?
- Methodological Answer :
- Refinement protocols : Use SHELXL for least-squares refinement, prioritizing high-resolution data (e.g., <1.0 Å). Discrepancies in β-angle (e.g., 102–105°) may arise from thermal motion; anisotropic displacement parameters (ADPs) should be refined .
- Computational validation : Compare SC-XRD results with DFT-optimized geometries (B3LYP/6-31G* basis set). Deviations >0.05 Å in bond lengths warrant re-examination of experimental conditions .
Q. What strategies mitigate side reactions during functionalization of the chloromethyl group in complex reaction systems?
- Methodological Answer :
- Protection/deprotection : Temporarily protect the pyrimidinone oxygen with tert-butyldimethylsilyl (TBS) groups to prevent undesired nucleophilic attack .
- Kinetic vs. thermodynamic control : For regioselective substitution, lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) shift toward thermodynamic stability .
- In-situ monitoring : Use LC-MS or FT-IR to track reaction progress and identify intermediates (e.g., SN2 transition states via ν(C-Cl) ~550 cm⁻¹ shifts) .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Focus on electrostatic complementarity between the zwitterionic moiety and active-site residues .
- MD simulations : GROMACS simulations (CHARMM36 force field) assess stability in aqueous environments. Solvent-accessible surface area (SASA) calculations predict aggregation tendencies .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-validation : Compare NMR-derived torsion angles with SC-XRD results. For example, dihedral angles from NOESY correlations should align with crystallographic data within ±5° .
- Error analysis : Calculate R-factors (e.g., R1 < 0.05 for high-quality XRD data) and NMR signal-to-noise ratios (>20:1 for integration accuracy) .
Q. What experimental controls are essential for reproducibility in synthesis?
- Methodological Answer :
- Negative controls : Omit the chloromethylating agent to confirm no background pyrimidine modification occurs .
- Isotopic labeling : Use ¹³C-labeled chloromethyl precursors to track incorporation efficiency via 2D HSQC NMR .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
